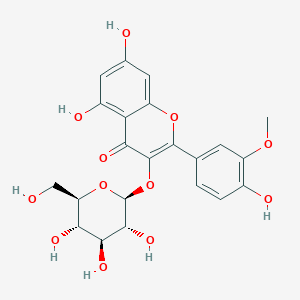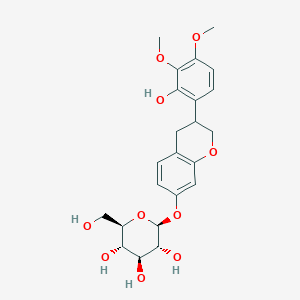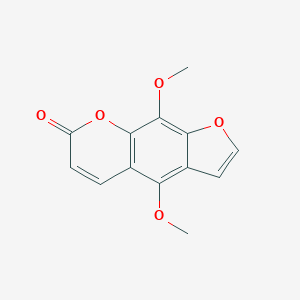
异戊皮啶
描述
异茴芹素是一种天然存在的呋喃香豆素化合物,主要存在于各种植物物种中,尤其是伞形科植物中。 它存在于芹菜、当归、欧防风以及酸橙皮和果肉中 。这种化合物由于其潜在的抗癌特性和各种生物活性而引起了广泛关注。
科学研究应用
Isopimpinellin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of furanocoumarins.
Medicine: The compound exhibits anticarcinogenic properties, inhibiting the formation of DNA adducts and skin tumor initiation.
作用机制
异茴芹素通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Isopimpinellin has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . It also exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .
Cellular Effects
Isopimpinellin has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, invasion, migration, and tube formation, which are key steps in angiogenesis . It also demonstrated a dose- and cell line-dependent decrease in cell proliferation/viability in various cancer cell lines .
Molecular Mechanism
The molecular mechanism of Isopimpinellin involves its interaction with various biomolecules. It markedly suppresses the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . Furthermore, it exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .
Dosage Effects in Animal Models
In animal models, the effects of Isopimpinellin have been observed to vary with different dosages. For instance, in a mouse model of maximal electroshock-induced tonic–clonic seizures, Isopimpinellin had no impact on the anticonvulsant potencies of four classic antiseizure medications when administered alone .
准备方法
合成路线和反应条件: 异茴芹素可以通过甲羟戊酸途径合成。. 生物合成过程很复杂,需要精确的反应条件才能确保呋喃香豆素结构的正确形成。
工业生产方法: 异茴芹素的工业生产通常涉及从植物来源中提取。例如,从刺芹(Ammi majus L.)果实中使用加速溶剂萃取法获得的甲醇提取物被发现是分离异茴芹素的有效方法 。这种方法确保了化合物的产率高且纯度高,使其适用于各种应用。
化学反应分析
反应类型: 异茴芹素会发生多种类型的化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其生物活性或研究其特性至关重要。
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂来氧化异茴芹素。
还原: 使用硼氢化钠或氢化铝锂等还原剂来还原异茴芹素。
取代: 各种亲核试剂可以在受控条件下用于取代异茴芹素中的官能团。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,异茴芹素的氧化会导致羟基化衍生物的形成,而还原会产生还原的呋喃香豆素化合物。
4. 科研应用
异茴芹素具有广泛的科研应用,包括:
化学: 它被用作模型化合物来研究呋喃香豆素的反应性和性质。
生物学: 异茴芹素已被证明可以抑制内皮细胞的增殖、侵袭、迁移和管形成,使其成为一种潜在的抗血管生成剂.
医学: 该化合物具有抗癌特性,可以抑制 DNA 加合物的形成和皮肤肿瘤的启动.
工业: 异茴芹素在化妆品行业中因其潜在的抗光老化作用而被使用,因为它可以抑制紫外线 A 辐射诱导的基质金属蛋白酶的过度产生.
相似化合物的比较
异茴芹素是甲氧基呋喃香豆素类化合物的一部分,其中包括黄药素和补骨脂素 。这些化合物具有相似的结构和生物活性,但在具体作用和效力上有所不同。
黄药素: 以其在皮肤病光化疗中的应用而闻名。
补骨脂素: 表现出强大的光敏特性,用于治疗白癜风和银屑病。
异茴芹素因其独特的抗癌、抗血管生成和抗光老化特性组合而脱颖而出,使其成为各种科学和工业应用的多功能化合物。
属性
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAXQKDIGCMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197457 | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow fibers | |
CAS No. |
482-27-9 | |
| Record name | Isopimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-27-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isopimpinellin is a naturally occurring furanocoumarin found in various plants, particularly those belonging to the Apiaceae and Rutaceae families. These include citrus fruits like limes [], herbs like parsnip [, ], and medicinal plants like Toddalia asiatica [, ].
ANone: Isopimpinellin has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. Key spectroscopic data include:
- IR: Characteristic peaks for carbonyl and aromatic ring systems []
- 1H NMR and 13C NMR: Data confirms the presence of specific proton and carbon environments, including the characteristic furan and coumarin rings [, ]
- Mass Spectrometry: Shows the expected molecular ion peak and fragmentation patterns consistent with its structure [, ]
ANone: Isopimpinellin exhibits its biological activities primarily through interactions with specific enzymes:
- Cytochrome P450 Inhibition: Isopimpinellin potently inhibits several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This inhibition occurs through various mechanisms, including competitive inhibition and irreversible inactivation [, ]. As CYP enzymes are involved in the metabolism of various xenobiotics, including the activation of procarcinogens, isopimpinellin's inhibitory effect may contribute to its chemopreventive properties.
- Glutathione S-Transferase Induction: Some studies suggest that isopimpinellin may induce the activity of glutathione S-transferases (GSTs) [, ]. GSTs play a crucial role in detoxification by conjugating glutathione to xenobiotics, facilitating their elimination. This induction of GSTs may also contribute to the protective effects of isopimpinellin against carcinogenesis.
ANone: Research suggests that the biological activities of Isopimpinellin are influenced by its structure, particularly:
- Substitution at the 5- and 8-positions: The presence and type of substituents at these positions on the furanocoumarin skeleton affect its ability to influence lipid and glucose levels in rats []. For instance, Isopimpinellin, with methoxy groups at both the 5- and 8-positions, increased glucose levels, whereas oxypeucedanin, with different substituents, decreased them [].
- Linear Furanocoumarin Structure: Compared to simple coumarins, linear furanocoumarins like Isopimpinellin tend to exhibit more potent inhibition of CYP enzymes and have a greater inhibitory effect on DNA adduct formation by carcinogens like DMBA in animal models [, , ].
A: Isopimpinellin has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This is significant because:
- Carcinogen Metabolism: CYP1A1 and CYP1B1 are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) []. By inhibiting these enzymes, Isopimpinellin can block the formation of reactive metabolites that can damage DNA and initiate tumor development [, , , ].
- Drug Metabolism: CYP1A2 is a major enzyme involved in the metabolism of many drugs []. Inhibition of CYP1A2 by Isopimpinellin can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially leading to drug interactions [].
ANone: Research on Isopimpinellin's biological activities suggests potential applications in:
- Cancer Chemoprevention: The ability of Isopimpinellin to inhibit CYP enzymes involved in carcinogen activation and potentially induce detoxifying GSTs makes it a potential candidate for cancer chemoprevention [, , ].
- Drug Development: Its potent inhibition of specific CYP enzymes makes Isopimpinellin a valuable tool in drug discovery for studying drug metabolism and potential drug-drug interactions []. Further research could explore its use in developing new therapeutic agents that target CYP enzymes for specific disease conditions.
ANone: While promising, research on Isopimpinellin is still in its early stages, with limitations including:
ANone: Various analytical methods are employed to characterize and quantify Isopimpinellin, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, allows for the separation and quantification of Isopimpinellin in complex mixtures, such as plant extracts and biological samples [, , , , , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify Isopimpinellin in volatile oils and extracts [, , ].
- Thin-Layer Chromatography (TLC): TLC serves as a preliminary method for detecting and identifying Isopimpinellin in plant materials [].
A: The presence of Isopimpinellin in apiaceous vegetables and citrus fruits raises questions about its potential impact on human health [, , ]. While its presence in these foods is generally considered safe, its potential to inhibit drug-metabolizing enzymes like CYP1A2 highlights the possibility of food-drug interactions []. Therefore, understanding the levels of Isopimpinellin in food, individual dietary habits, and potential interactions with medications is essential for assessing any potential risks and benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


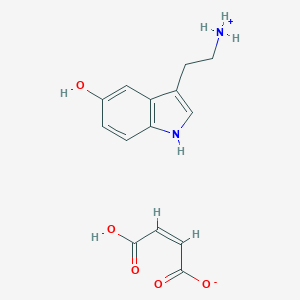
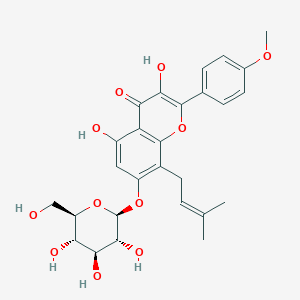
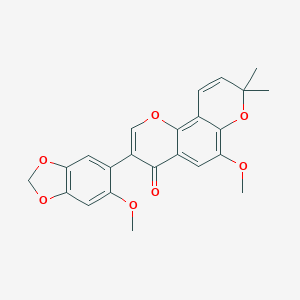
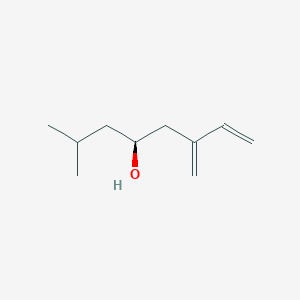
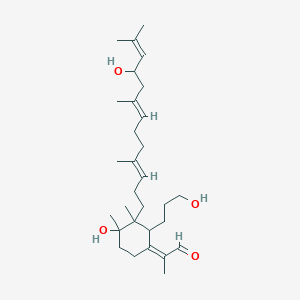
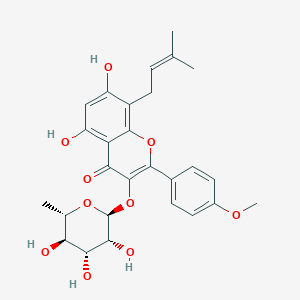
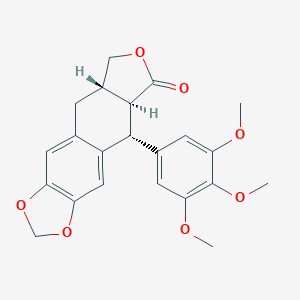
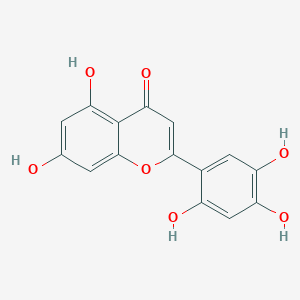
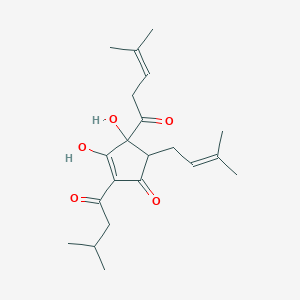
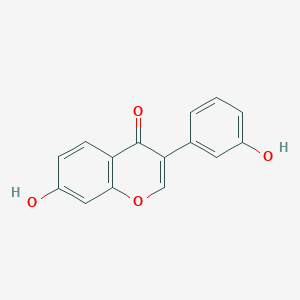
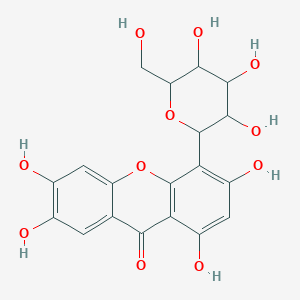
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
